![molecular formula C19H17IO3 B6083101 7-(benzyloxy)-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one](/img/structure/B6083101.png)
7-(benzyloxy)-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one
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Overview
Description
7-(benzyloxy)-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromenone derivatives. It is an important compound in medicinal chemistry due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 7-(benzyloxy)-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. It may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 7-(benzyloxy)-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one exhibits potent anti-inflammatory and anti-cancer effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to exhibit antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(benzyloxy)-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one in lab experiments include its potent anti-inflammatory and anti-cancer effects, as well as its potential use as a fluorescent probe for imaging applications. However, limitations include its low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
For research on 7-(benzyloxy)-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one include further studies on its mechanism of action and potential therapeutic applications. Additionally, studies on its pharmacokinetics and toxicity are needed to determine its safety and efficacy in vivo. Further studies on its potential use as a fluorescent probe for imaging applications are also warranted.
Synthesis Methods
The synthesis of 7-(benzyloxy)-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one involves the reaction of 4-methyl-7-hydroxychromen-2-one with iodine and potassium carbonate in the presence of benzyl bromide and DMF. The product is obtained in good yield after purification by column chromatography.
Scientific Research Applications
7-(benzyloxy)-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
3-ethyl-8-iodo-4-methyl-7-phenylmethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IO3/c1-3-14-12(2)15-9-10-16(17(20)18(15)23-19(14)21)22-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUSHOQAYCMEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC=C3)I)OC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one |
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